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Compound of Interest

Compound Name: MM-589 Tfa

Cat. No.: B15606085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of MM-589
TFA, a potent macrocyclic peptidomimetic inhibitor, for the WD repeat-containing protein 5

(WDR5). WDR5 is a critical scaffolding protein involved in the assembly and function of multiple

protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase

complex, which plays a crucial role in regulating gene expression. Dysregulation of the MLL

complex is implicated in various cancers, particularly acute leukemias with MLL gene

rearrangements. MM-589 targets the interaction between WDR5 and MLL1, representing a

promising therapeutic strategy.

Quantitative Binding and Activity Data
The following tables summarize the key in vitro binding and functional activity data for MM-589.

This data is primarily derived from the seminal work by Karatas et al., published in the Journal

of Medicinal Chemistry in 2017.
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Parameter Value Description Reference

IC50 (WDR5 Binding) 0.90 nM

The half maximal

inhibitory

concentration for the

binding of MM-589 to

WDR5.

[1][2]

Ki (WDR5 Binding) < 1 nM

The inhibition

constant, indicating a

very high affinity of

MM-589 for WDR5.

[1][2]

Table 1: In Vitro Binding Affinity of MM-589 to WDR5

Parameter Value Description Reference

IC50 (MLL HMT

Activity)
12.7 nM

The half maximal

inhibitory

concentration for the

histone

methyltransferase

(HMT) activity of the

MLL complex.

[1][2]

Table 2: In Vitro Functional Activity of MM-589

Cell Line IC50 (Cell Growth) Description Reference

MV4-11 0.25 µM

Human biphenotypic

B myelomonocytic

leukemia cell line with

MLL-AF4 fusion.

[2]

MOLM-13 0.21 µM

Human acute myeloid

leukemia cell line with

MLL-AF9 fusion.

[2]
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Table 3: Cellular Activity of MM-589 in MLL-Rearranged Leukemia Cell Lines

Experimental Protocols
Detailed experimental protocols for the determination of the binding affinity and functional

activity of MM-589 are outlined below. While the primary publication by Karatas et al. (2017) is

the source of the quantitative data, the specific, detailed step-by-step protocols were not

available in the main text or readily accessible supplementary information. Therefore, the

following represents generalized protocols for the types of assays typically employed for such

determinations.

Fluorescence Polarization (FP) Assay for WDR5 Binding
This competitive binding assay is commonly used to determine the affinity of a test compound

for a target protein.

Principle: A fluorescently labeled ligand (tracer) with known affinity for the target protein

(WDR5) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low

fluorescence polarization. Upon binding to the larger WDR5 protein, its tumbling is restricted,

leading to a higher polarization value. A test compound (MM-589) that competes with the tracer

for binding to WDR5 will displace the tracer, causing a decrease in fluorescence polarization.

The magnitude of this decrease is proportional to the binding affinity of the test compound.

Generalized Protocol:

Reagent Preparation:

Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl (pH 7.5), 150 mM

NaCl, 1 mM TCEP, and 0.01% Tween-20.

WDR5 Protein: Recombinantly express and purify human WDR5 protein. The final

concentration should be determined based on the Kd of the fluorescent tracer.

Fluorescent Tracer: A fluorescently labeled peptide derived from the WDR5-binding motif

of MLL1 (e.g., FITC-labeled MLL1 peptide). The concentration should be at or below its Kd

for WDR5.
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Test Compound (MM-589 TFA): Prepare a stock solution in DMSO and perform serial

dilutions in the assay buffer.

Assay Procedure (384-well plate format):

Add 10 µL of the serially diluted MM-589 TFA or DMSO (control) to the wells.

Add 10 µL of the WDR5 protein solution to all wells.

Add 10 µL of the fluorescent tracer solution to all wells.

The final volume in each well is 30 µL.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium, protected from light.

Data Acquisition and Analysis:

Measure the fluorescence polarization on a suitable plate reader equipped with

appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission

for FITC).

The IC50 value is determined by plotting the fluorescence polarization values against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve using appropriate software (e.g., GraphPad Prism).

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation,

which requires knowledge of the concentration and Kd of the fluorescent tracer.

AlphaLISA Assay for MLL Histone Methyltransferase
(HMT) Activity
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based

immunoassay used here to measure the enzymatic activity of the MLL complex.

Principle: A biotinylated histone H3 peptide substrate is incubated with the MLL enzyme

complex and the methyl donor, S-adenosylmethionine (SAM). In the presence of active MLL,

the histone H3 peptide becomes methylated (e.g., at lysine 4). The methylated product is then
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detected by the addition of streptavidin-coated donor beads and acceptor beads conjugated to

an antibody specific for the methylated histone mark. When the donor and acceptor beads are

brought into close proximity through this interaction, excitation of the donor bead at 680 nm

results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a

chemiluminescent signal at 615 nm. Inhibition of MLL activity by MM-589 results in a decrease

in the AlphaLISA signal.

Generalized Protocol:

Reagent Preparation:

HMT Assay Buffer: Prepare a suitable buffer, for example, 25 mM Tris-HCl (pH 8.0), 1 mM

DTT, 0.01% BSA, and 0.01% Tween-20.

MLL Enzyme Complex: Reconstituted MLL core complex (containing MLL, WDR5, RbBP5,

and ASH2L).

Substrate: Biotinylated histone H3 peptide.

Methyl Donor: S-adenosylmethionine (SAM).

Inhibitor (MM-589 TFA): Prepare a stock solution in DMSO and perform serial dilutions in

the HMT assay buffer.

AlphaLISA Reagents: Anti-methylated histone antibody-conjugated acceptor beads and

streptavidin-coated donor beads, diluted in an appropriate AlphaLISA buffer.

Assay Procedure (384-well plate format):

Add 5 µL of the serially diluted MM-589 TFA or DMSO (control) to the wells.

Add 2.5 µL of the MLL enzyme complex solution and incubate for a short period (e.g., 10

minutes) at room temperature.

Initiate the enzymatic reaction by adding 2.5 µL of a mixture of the biotinylated histone H3

peptide and SAM.

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
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Stop the reaction and proceed with detection by adding 5 µL of the acceptor bead solution.

Incubate for 60 minutes at room temperature.

Add 10 µL of the donor bead solution under subdued light and incubate for 30 minutes at

room temperature.

Data Acquisition and Analysis:

Read the plate on an Alpha-enabled plate reader.

The IC50 value is determined by plotting the AlphaLISA signal against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the WDR5-MLL1

signaling pathway and a generalized experimental workflow for determining inhibitor potency.
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Caption: WDR5-MLL1 signaling pathway and the inhibitory action of MM-589 TFA.
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Inhibitor Potency Determination Workflow
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Caption: Generalized experimental workflow for determining inhibitor potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589)
Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL)
Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In Vitro Binding Affinity of MM-589 TFA to WDR5: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606085#in-vitro-binding-affinity-of-mm-589-tfa-to-
wdr5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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